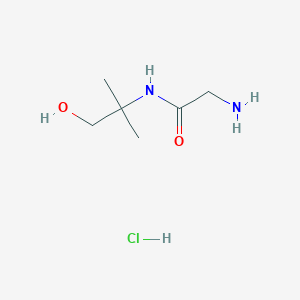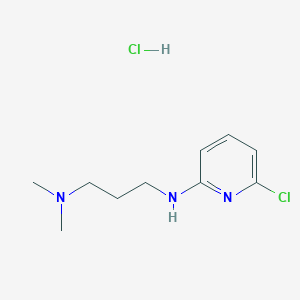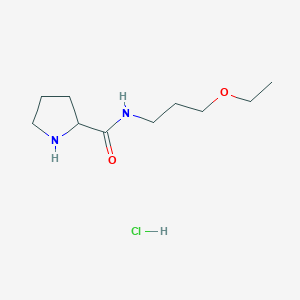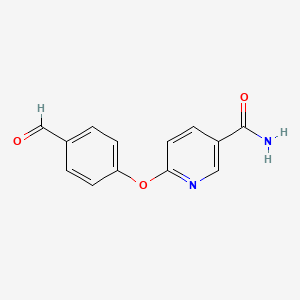
6-(4-甲酰基苯氧基)吡啶-3-甲酰胺
概述
描述
科学研究应用
合成及化学反应
6-(4-甲酰基苯氧基)吡啶-3-甲酰胺参与化学研究中的各种合成和官能化反应。例如,它已被用于合成新型吡啶噻吩嘧啶、吡啶噻吩三嗪和相关的稠合四环体系。这些合成通常涉及与多种试剂的反应,产生一系列结构多样的化合物 (Abdel-rahman 等人,2003)。此外,已经探索了涉及 6-甲酰基吡啶-2-甲酸酯衍生物的合成方法,因为它们在抑制端粒酶活性方面的潜力,这在癌症研究中具有意义 (Jew 等人,2003)。
药理学研究
在药理学研究中,吡啶-3-甲酰胺的衍生物,如 6-(4-甲酰基苯氧基)吡啶-3-甲酰胺,已被研究用于各种治疗应用。例如,对取代的 N-(4-(2-氨基吡啶-4-基氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺的一项研究发现它们是有效的和选择性的 Met 激酶抑制剂,与癌症治疗相关 (Schroeder 等人,2009)。
计算化学和 QSAR 研究
定量构效关系 (QSAR) 建模是该化合物找到应用的另一个领域。例如,对一系列 N-(2-苯氧基)乙基咪唑并[1,2-a]吡啶-3-甲酰胺化合物(结构与 6-(4-甲酰基苯氧基)吡啶-3-甲酰胺相关)的 QSAR 研究已进行以预测它们对结核分枝杆菌的活性。这项研究有助于有效候选药物的设计和开发 (Abdullahi 等人,2020)。
分子对接和生物活性
已经对 6-(4-甲酰基苯氧基)吡啶-3-甲酰胺衍生物进行了分子对接研究,以了解它们与生物靶标的相互作用。例如,对 3-(吡啶-4-基)-1H-吡唑-5-甲酰胺查耳酮杂交物的分子对接分析揭示了它们的潜在抗菌、抗炎和抗氧化活性 (Sribalan 等人,2016)。
新型合成方法
该化合物也是杂环化学中新型合成方法的重点。研究探索了使用 3-氨基-4-氰基-2-噻吩甲酰胺合成噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的新方法,展示了吡啶-3-甲酰胺衍生物在合成复杂杂环结构中的多功能性 (El-Meligie 等人,2020)。
属性
IUPAC Name |
6-(4-formylphenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-13(17)10-3-6-12(15-7-10)18-11-4-1-9(8-16)2-5-11/h1-8H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRYYTSBKKACAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718737 | |
| Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Formylphenoxy)pyridine-3-carboxamide | |
CAS RN |
676494-70-5 | |
| Record name | 6-(4-Formylphenoxy)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

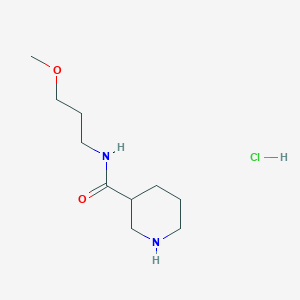
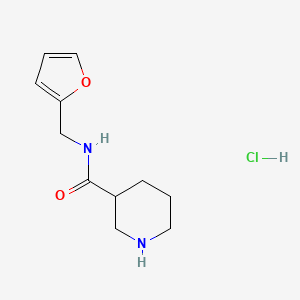
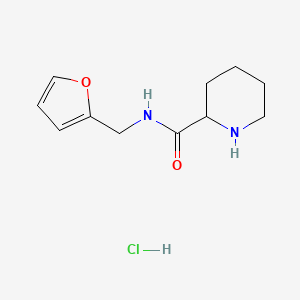
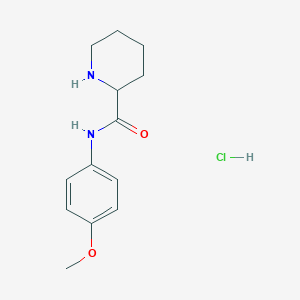
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
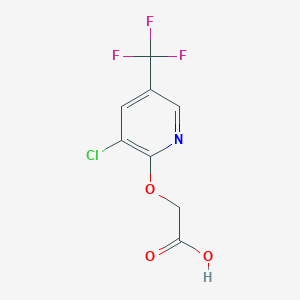
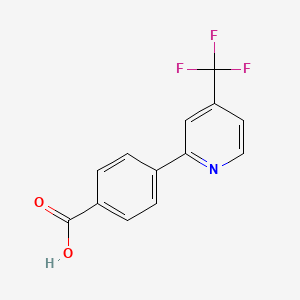
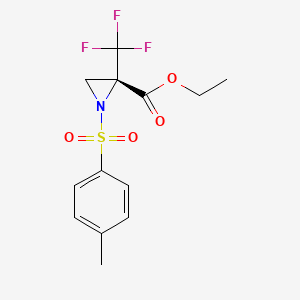
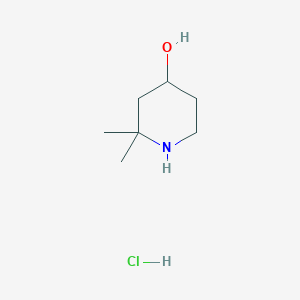
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
